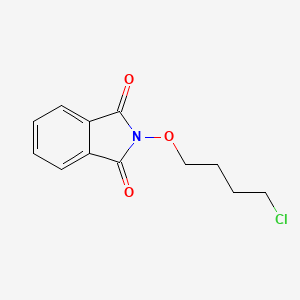

2-(4-Chlorobutoxy)isoindole-1,3-dione

Description

2-(4-Chlorobutyl)isoindole-1,3-dione (CAS: 42152-99-8) is a halogenated derivative of the isoindole-1,3-dione core, featuring a 4-chlorobutyl substituent. Its structure comprises a bicyclic isoindole-1,3-dione moiety (C₈H₅NO₂) linked to a chlorinated butyl chain (-CH₂CH₂CH₂CH₂Cl).

Properties

IUPAC Name |

2-(4-chlorobutoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVKEWBONIBEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-(4-Azidobutyl)isoindole-1,3-dione (CAS: 66917-06-4)

- Structure : Azide (-N₃) replaces chlorine in the butyl chain.

- Molecular Formula : C₁₂H₁₂N₄O₂.

- Synthesis : Likely via nucleophilic substitution of a halogenated precursor with sodium azide.

- Key Properties :

- XLogP3: 3.1 (moderate lipophilicity).

- Hydrogen bond acceptors: 4 (azide contributes to reactivity).

- Applications : Useful in click chemistry due to the azide group’s participation in Huisgen cycloaddition .

2-(4-Hydroxybutyl)isoindole-1,3-dione (CAS: 24697-70-9)

- Structure : Hydroxyl (-OH) replaces chlorine.

- Molecular Formula: C₁₂H₁₃NO₃.

- Key Properties :

- Increased polarity due to -OH, enhancing aqueous solubility.

- Hydrogen bonding capacity affects crystallinity.

- Applications: Potential as a hydrophilic intermediate in pharmaceuticals .

2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione (SL216, )

- Structure : Bromine replaces chlorine, with an ether (-O-) linkage.

- Molecular Formula: C₁₉H₁₈BrNO₃.

- Key Properties :

- Larger halogen (Br) increases molecular weight and steric bulk.

- Ether linkage may enhance thermal stability.

- Applications : Halogenated ethers are common in agrochemicals .

Arylaminomethyl Derivatives ()

- Examples: 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d).

- Structure: Aryl amino groups (-NH-Ar) attached via methylene bridges.

- Synthesis : Condensation of hydroxymethylphthalimide with substituted anilines (e.g., 4-chloroaniline).

- Key Properties :

Physicochemical Properties

| Compound | Molecular Formula | XLogP3 | Hydrogen Bond Acceptors | Key Functional Group |

|---|---|---|---|---|

| 2-(4-Chlorobutyl)isoindole-1,3-dione | C₁₂H₁₂ClNO₂* | ~2.8† | 2 | -Cl |

| 2-(4-Azidobutyl)isoindole-1,3-dione | C₁₂H₁₂N₄O₂ | 3.1 | 4 | -N₃ |

| 2-(4-Hydroxybutyl)isoindole-1,3-dione | C₁₂H₁₃NO₃ | ~1.5† | 3 | -OH |

| 2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione | C₁₉H₁₈BrNO₃ | ~4.0† | 4 | -Br, -O- |

*Estimated based on structural similarity. †Predicted values using computational tools.

- Lipophilicity : Chloro and azido derivatives exhibit higher XLogP3 values than hydroxy analogs, aligning with substituent hydrophobicity.

- Reactivity : Azide and hydroxy groups enable diverse transformations (e.g., click chemistry or esterification), while chloro and bromo groups serve as leaving nuclei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.